molecular formula C12H8ClF3N2O3S B14190794 N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide CAS No. 833455-51-9

N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide

Cat. No.: B14190794
CAS No.: 833455-51-9
M. Wt: 352.72 g/mol
InChI Key: SWQGCPSWRKAIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a chlorophenoxy group, and a trifluoromethanesulfonamide moiety

Preparation Methods

The synthesis of N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide typically involves multiple steps. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro group to form the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .

Chemical Reactions Analysis

N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as COX-2 enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.

Properties

CAS No.

833455-51-9

Molecular Formula

C12H8ClF3N2O3S

Molecular Weight

352.72 g/mol

IUPAC Name

N-[3-(2-chlorophenoxy)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C12H8ClF3N2O3S/c13-8-3-1-2-4-10(8)21-11-7-17-6-5-9(11)18-22(19,20)12(14,15)16/h1-7H,(H,17,18)

InChI Key

SWQGCPSWRKAIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.